DL-Lysine Acetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
DL-Lysine Acetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
DL-Lysine acetate, a racemic mixture of the D- and L-enantiomers of lysine acetate, is a compound of interest in various scientific disciplines. While the L-form is an essential amino acid vital for numerous physiological processes, the presence of the D-enantiomer introduces unique biochemical considerations. This technical guide provides an in-depth overview of the biochemical properties and functions of DL-Lysine acetate, with a particular focus on the well-characterized roles of L-lysine and the pivotal post-translational modification of lysine acetylation. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Introduction
Lysine is a fundamental amino acid, essential for protein synthesis and a variety of other metabolic functions in mammals.[1] Its acetate salt form, lysine acetate, is utilized to enhance solubility and stability. While the L-isomer of lysine is the biologically active form integrated into proteins, the racemic mixture, DL-lysine, and its acetate salt, are also subjects of scientific investigation. This guide will explore the core biochemical properties of DL-Lysine acetate, delve into the critical role of L-lysine in cellular functions, and provide a detailed examination of lysine acetylation, a key post-translational modification that regulates a vast array of cellular signaling pathways.
Physicochemical Properties of Lysine Acetate
The physicochemical properties of lysine acetate are crucial for its application in research and pharmaceutical formulations. While specific data for the racemic DL-Lysine acetate is limited, the properties are largely dictated by the well-characterized L-lysine acetate. The acetate counterion generally improves the water solubility and stability of lysine compared to its free base form.
Table 1: Physicochemical Properties of L-Lysine Acetate
| Property | Value | Reference(s) |
| CAS Number | 57282-49-2 | |
| Molecular Formula | C₈H₁₈N₂O₄ | [2] |
| Molecular Weight | 206.24 g/mol | [3] |
| Appearance | White crystalline powder | [3] |
| Solubility in Water | Very soluble (>100 g / 100 g H₂O at 20°C) | [3][4] |
| pKa (Strongest Acidic) | ~2.74 | [2] |
| pKa (Strongest Basic) | ~10.29 | [2] |
| Stability | Stable under dry, cool conditions |
Biochemical Functions of Lysine
The biological significance of DL-Lysine acetate is predominantly attributed to the L-enantiomer. L-lysine is an indispensable amino acid, meaning it cannot be synthesized by the human body and must be obtained through the diet.[1]
Protein Synthesis and Structure
L-lysine is a fundamental building block of proteins. Its ε-amino group is a site for various post-translational modifications, including acetylation, which profoundly impacts protein function.[2] It is also crucial for the structural integrity of proteins like collagen.
Role in Disease and Therapeutics
The D-isomer of lysine, D-lysine, is not incorporated into proteins in mammals but has been studied for its potential therapeutic effects. For instance, incorporating D-lysine into peptides can enhance their stability by increasing resistance to proteolytic degradation.[5] This strategy is employed in drug development to improve the pharmacokinetic properties of peptide-based drugs.[5] Studies have shown that selective D-lysine substitution in antimicrobial peptides can reduce toxicity to eukaryotic cells while maintaining antimicrobial activity.[6][7]
Lysine Acetylation: A Key Post-Translational Modification
Lysine acetylation is a reversible post-translational modification where an acetyl group is transferred from acetyl-CoA to the ε-amino group of a lysine residue. This process is critical in regulating a wide range of cellular processes, including gene expression, metabolism, and signal transduction. The addition of an acetyl group is catalyzed by lysine acetyltransferases (KATs), while its removal is mediated by lysine deacetylases (KDACs or HDACs).
Regulation of Gene Expression
The most well-studied role of lysine acetylation is in the regulation of chromatin structure and gene expression. The acetylation of lysine residues on histone tails neutralizes their positive charge, weakening the interaction between histones and DNA. This leads to a more relaxed chromatin structure, making the DNA more accessible to transcription factors and promoting gene expression.
Involvement in Signaling Pathways
Lysine acetylation is a crucial regulatory mechanism in numerous signaling pathways. The acetylation of non-histone proteins can alter their activity, stability, and interaction with other proteins.
The tumor suppressor protein p53 is a key regulator of the cell cycle and apoptosis. Its activity is tightly controlled by post-translational modifications, including acetylation. Acetylation of p53, primarily by the KATs p300/CBP, occurs at multiple lysine residues in its C-terminal domain (K370, K372, K373, K381, K382) and its DNA-binding domain (K120, K164).[8][9][10] This acetylation can enhance p53's stability and its ability to activate the transcription of target genes involved in cell cycle arrest and apoptosis.[11] For instance, acetylation at K120 is linked to the induction of pro-apoptotic genes, while acetylation at K164 is associated with the activation of cell cycle arrest genes like p21.[9]
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a central mediator of inflammatory and immune responses. The activity of the RelA (p65) subunit of NF-κB is regulated by reversible acetylation. The acetyltransferases p300/CBP acetylate RelA at multiple lysine residues, including K218, K221, and K310.[12] Acetylation at K221 enhances the DNA binding affinity of RelA, while acetylation at K310 is crucial for its full transcriptional activity.[12] This acetylation is reversed by HDAC3, which promotes the binding of IκBα and subsequent nuclear export of NF-κB, terminating the signal.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for converting extracellular stimuli into a wide range of cellular responses. Recent evidence indicates that lysine acetylation also plays a regulatory role in these pathways. For example, the MAPK phosphatase-1 (MKP-1), a negative regulator of the MAPK pathway, is acetylated by p300.[13] This acetylation enhances MKP-1's interaction with its substrate p38 MAPK, leading to increased phosphatase activity and subsequent inhibition of the inflammatory response.[13]
References
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- 4. L-Lysine Acetate [evonik.com]
- 5. nbinno.com [nbinno.com]
- 6. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Deciphering the acetylation code of p53 in transcription regulation and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. oncotarget.com [oncotarget.com]
- 11. p53 Oligomerization Is Essential for Its C-terminal Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of NF-κB action by reversible acetylation | Semantic Scholar [semanticscholar.org]
- 13. Acetylation of mitogen-activated protein kinase phosphatase-1 inhibits Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
